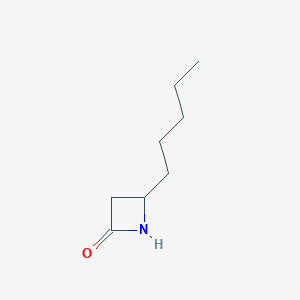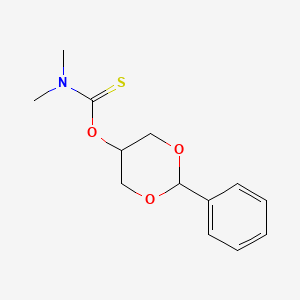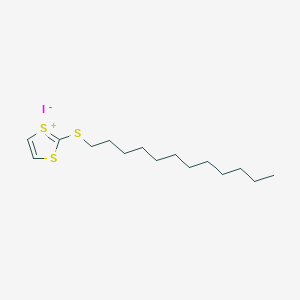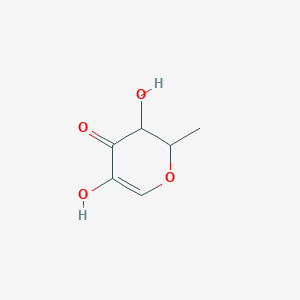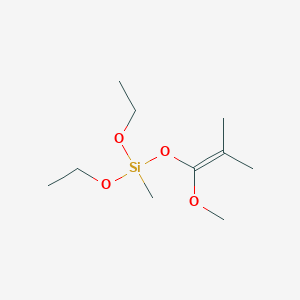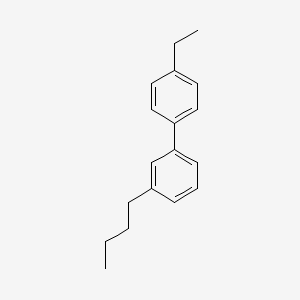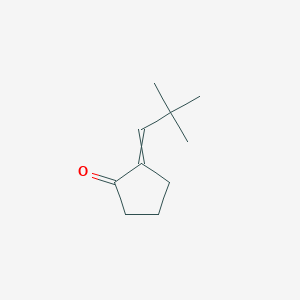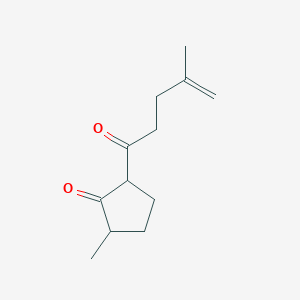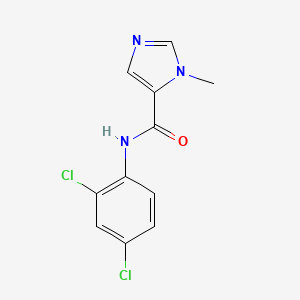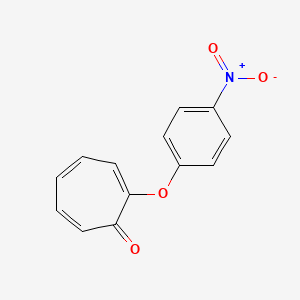
2-(4-Nitrophenoxy)cyclohepta-2,4,6-trien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenoxy)cyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of tropones. Tropones are non-benzenoid aromatic compounds characterized by a seven-membered ring with three conjugated double bonds and a ketone group. The presence of a nitrophenoxy group at the 2-position of the cyclohepta-2,4,6-trien-1-one ring adds unique chemical properties to this compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common method involves the reaction of 2-iodocyclohepta-2,4,6-trien-1-one with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
化学反应分析
Types of Reactions
2-(4-Nitrophenoxy)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine for electrophilic substitution and sodium methoxide for nucleophilic substitution are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(4-Nitrophenoxy)cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors
作用机制
The mechanism of action of 2-(4-Nitrophenoxy)cyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Tropone: A parent compound with a similar seven-membered ring structure but without the nitrophenoxy group.
Tropolone: A derivative with a hydroxyl group at the 2-position.
Hinokitiol: A naturally occurring tropolone with antimicrobial properties
Uniqueness
2-(4-Nitrophenoxy)cyclohepta-2,4,6-trien-1-one is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
105769-69-5 |
|---|---|
分子式 |
C13H9NO4 |
分子量 |
243.21 g/mol |
IUPAC 名称 |
2-(4-nitrophenoxy)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H9NO4/c15-12-4-2-1-3-5-13(12)18-11-8-6-10(7-9-11)14(16)17/h1-9H |
InChI 键 |
WEJAFMWBCVHPLG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=O)C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


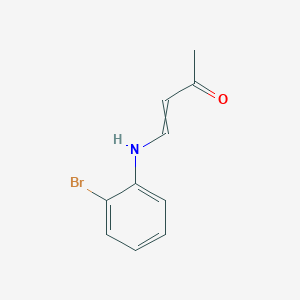


![8,8'-bis{(E)-[(2-hydroxybenzyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B14338472.png)
